molecular formula C8H7ClO B1591033 2-Chloro-3-methylbenzaldehyde CAS No. 61563-28-8

2-Chloro-3-methylbenzaldehyde

Cat. No. B1591033
CAS RN: 61563-28-8
M. Wt: 154.59 g/mol
InChI Key: LGOLMLQWRYFRHP-UHFFFAOYSA-N
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Description

2-Chloro-3-methylbenzaldehyde is a chemical compound with the molecular formula C8H7ClO. It has a molecular weight of 154.6 .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-methylbenzaldehyde consists of a benzene ring with a chlorine atom and a methyl group attached to it. The exact positions of these groups on the benzene ring can be determined by NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-3-methylbenzaldehyde can be diverse, depending on the conditions and the reagents used. For example, benzaldehydes can undergo nucleophilic addition and dehydration reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3-methylbenzaldehyde include its molecular weight (154.6), its solid physical form, and its storage temperature (room temperature under an inert atmosphere) .

Scientific Research Applications

  • Summary of the Application : 2-Chloro-3-methylbenzaldehyde is used in the Claisen-Schmidt reaction to prepare functionalized α,β-unsaturated ketones, also known as benzalacetones . These compounds are structurally related to the coumarin skeleton and possess interesting properties for organic synthesis .
  • Methods of Application or Experimental Procedures : The Claisen-Schmidt reaction involves the condensation of aldehydes with acetone under microwave irradiation . This method produces benzalacetones selectively without self-condensation product in very short reaction times and good yields .
  • Results or Outcomes : The resulting benzalacetones have been described as radical scavengers with potential antioxidant properties . Various methods of synthesis of this type of compounds have been described

Safety And Hazards

The safety data sheet for a similar compound, benzaldehyde, indicates that it is combustible, can cause skin and eye irritation, and may be harmful if inhaled . It is also toxic to aquatic life with long-lasting effects .

Future Directions

The future directions for the use of 2-Chloro-3-methylbenzaldehyde could involve its use in the synthesis of other chemical compounds. For example, benzaldehydes can be used in the synthesis of Schiff base units, which can be used to design fluorescence switches .

properties

IUPAC Name

2-chloro-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOLMLQWRYFRHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560942
Record name 2-Chloro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methylbenzaldehyde

CAS RN

61563-28-8
Record name 2-Chloro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Chloro-3-methylbenzoic acid was reduced by treating with diborane in tetrahydrofuran and the resulting 2-chloro-3-methylbenzyl alcohol was oxidized with activated magnesium dioxide in methylene chloride to give 2-chloro-3-methylbenzaldehyde.
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Synthesis routes and methods II

Procedure details

A suspension of 2-chloro-m-xylene (15 ml), N-bromosuccinimide (23.3 g) and benzoyl peroxide (200 mg) in carbon tetrachloride (150 ml) was heated under reflux for 6 hours. The insoluble material was filtered off and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (eluent:hexane) to give 2-bromomethyl-1-chloro-6-methylbenzene (16.0 g) as a colorless oil. 2-Bromomethyl-1-chloro-6-methylbenzene (25.4 g) and hexamethylenetetramine (32.4 g) were dissolved in acetic acid-water (1:1, 10 ml) and the mixture was heated under reflux for 5 hours. To the reaction mixture was added concentrated hydrochloric acid (40 ml) and the mixture was heated under reflux for 1 hour. The reaction mixture was extracted with ethyl acetate. The extract was washed with an aqueous sodium hydrogencarbonate solution and a saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate. The solvent was evaporated to give 2-chloro-3-methylbenzaldehyde (19.4 g) as a yellow oil. Subsequently, the title compound was prepared from 2-chloro-3-methylbenzaldehyde, 3-aminopyrazole and ethyl 3-ketohexanoate in the same manner as in Example 25.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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